molecular formula C12H15N3O3S B465066 4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid CAS No. 314279-55-5

4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid

Cat. No.: B465066
CAS No.: 314279-55-5
M. Wt: 281.33g/mol
InChI Key: KBRYPJMGIRMGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid is an organic compound with a complex structure that includes a propanoic acid backbone, a carbamothioyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenyl isothiocyanate with an appropriate amine to form the carbamothioyl intermediate. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-({[(3-Methylphenyl)carbamoyl]amino}carbamoyl)propanoic acid: Similar structure but lacks the thioyl group.

    3-({[(3-Methylphenyl)carbamothioyl]amino}carbamoyl)butanoic acid: Similar structure but with a butanoic acid backbone instead of propanoic acid.

Uniqueness

4-oxo-4-[2-(3-toluidinocarbothioyl)hydrazino]butanoic acid is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

314279-55-5

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33g/mol

IUPAC Name

4-[2-[(3-methylphenyl)carbamothioyl]hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C12H15N3O3S/c1-8-3-2-4-9(7-8)13-12(19)15-14-10(16)5-6-11(17)18/h2-4,7H,5-6H2,1H3,(H,14,16)(H,17,18)(H2,13,15,19)

InChI Key

KBRYPJMGIRMGAO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)CCC(=O)O

Origin of Product

United States

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